(S)-3,5-Dihydroxyphenylglycine

Overview

Description

(S)-3,5-Dihydroxyphenylglycine, also known as DOPA or L-DOPA, is an amino acid found in plants and animals, and is an important intermediate in the biosynthesis of dopamine, norepinephrine, and epinephrine. It is a precursor to the neurotransmitters dopamine, norepinephrine, and epinephrine and is used in the treatment of Parkinson’s disease. It is also used as a dietary supplement and as a color additive in food.

Scientific Research Applications

Biosynthesis and Natural Products

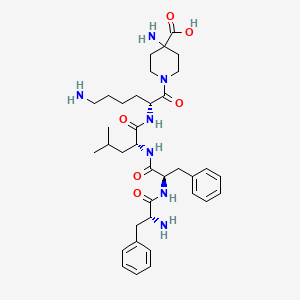

(S)-3,5-Dihydroxyphenylglycine (Dpg) is notable for its occurrence in various peptide natural products, including glycopeptide antibiotics and other biologically active peptides. Studies on biosynthesis gene clusters for compounds like chloroeremomycin and balhimycin have provided insights into the biosynthesis of Dpg. This research highlights the significance of Dpg in medicinal chemistry, owing to its unusual non-proteinogenic aromatic amino acid structure (Rashed S Al Toma et al., 2015).

Metabotropic Glutamate Receptor Agonism

This compound has been identified as a potent agonist for metabotropic glutamate receptors (mGluRs), particularly the group I mGluRs. This property makes it a valuable tool in exploring the pharmacology and functions of mGluRs. Studies have shown that its activity is mainly attributed to the (S) enantiomer (S. Baker et al., 1995).

Neuropharmacological Research

Research has demonstrated that (S)-3,5-DHPG can act as a partial agonist for mGluR1a and mGluR5a in neurons and astrocytes. It has been found to interact with NMDA receptors under certain conditions and exhibits varying effects on second messengers in adult and neonatal tissues. This makes it relevant in studies related to neurotransmitter release, synaptic plasticity, and potential therapeutic roles in neuronal injuries and disorders like Alzheimer's disease (K. Wišniewski & H. Car, 2006).

Synthesis in Antibiotic Production

In the biosynthesis of balhimycin, a vancomycin-type antibiotic, this compound plays a crucial role. The gene dpgA, identified in the biosynthetic gene cluster, is pivotal for Dpg synthesis. This discovery has implications for the production and modification of antibiotics, shedding light on new methods for creating glycopeptide antibiotics (Volker Pfeifer et al., 2001).

Implications in Epilepsy Research

Dpg has been utilized in developing animal models for epilepsy research. Its ability to induce epileptiform activity both in vitro and in vivo makes it a valuable agent for understanding the pathogenesis and pharmacological targets involved in epilepsy (L. Jian, 2009).

Scientific Research Applications of this compound

Biosynthesis and Natural Products

This compound (Dpg) is notable for its occurrence in various peptide natural products, including glycopeptide antibiotics and other biologically active peptides. Studies on biosynthesis gene clusters for compounds like chloroeremomycin and balhimycin have provided insights into the biosynthesis of Dpg. This research highlights the significance of Dpg in medicinal chemistry, owing to its unusual non-proteinogenic aromatic amino acid structure (Rashed S Al Toma et al., 2015).

Metabotropic Glutamate Receptor Agonism

This compound has been identified as a potent agonist for metabotropic glutamate receptors (mGluRs), particularly the group I mGluRs. This property makes it a valuable tool in exploring the pharmacology and functions of mGluRs. Studies have shown that its activity is mainly attributed to the (S) enantiomer (S. Baker et al., 1995).

Neuropharmacological Research

Research has demonstrated that (S)-3,5-DHPG can act as a partial agonist for mGluR1a and mGluR5a in neurons and astrocytes. It has been found to interact with NMDA receptors under certain conditions and exhibits varying effects on second messengers in adult and neonatal tissues. This makes it relevant in studies related to neurotransmitter release, synaptic plasticity, and potential therapeutic roles in neuronal injuries and disorders like Alzheimer's disease (K. Wišniewski & H. Car, 2006).

Synthesis in Antibiotic Production

In the biosynthesis of balhimycin, a vancomycin-type antibiotic, this compound plays a crucial role. The gene dpgA, identified in the biosynthetic gene cluster, is pivotal for Dpg synthesis. This discovery has implications for the production and modification of antibiotics, shedding light on new methods for creating glycopeptide antibiotics (Volker Pfeifer et al., 2001).

Implications in Epilepsy Research

Dpg has been utilized in developing animal models for epilepsy research. Its ability to induce epileptiform activity both in vitro and in vivo makes it a valuable agent for understanding the pathogenesis and pharmacological targets involved in epilepsy (L. Jian, 2009).

properties

IUPAC Name |

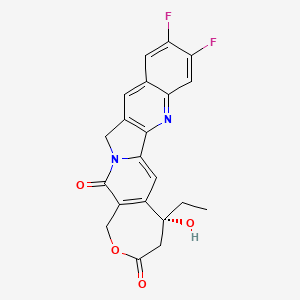

(2S)-2-amino-2-(3,5-dihydroxyphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO4/c9-7(8(12)13)4-1-5(10)3-6(11)2-4/h1-3,7,10-11H,9H2,(H,12,13)/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HOOWCUZPEFNHDT-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1O)O)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1O)O)[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20904031 | |

| Record name | (S)-3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

162870-29-3 | |

| Record name | (S)-3,5-Dihydroxyphenylglycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=162870-29-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dihydroxyphenylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0162870293 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dihydroxyphenylglycine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB04228 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | (S)-3,5-Dihydroxyphenylglycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20904031 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIHYDROXYPHENYLGLYCINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CF5G2G268A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: DHPG is a selective agonist for Group I metabotropic glutamate receptors (mGluRs), primarily mGluR1 and mGluR5, found throughout the central nervous system. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]

A: DHPG binding to mGluRs initiates a cascade of intracellular signaling events. This can lead to diverse effects on neuronal excitability, synaptic plasticity, and ultimately, behavior. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] For instance, DHPG can:

A: DHPG serves as a critical building block in the biosynthesis of certain glycopeptide antibiotics, like vancomycin and teicoplanin. [] These antibiotics are important for treating infections caused by Gram-positive bacteria.

ANone: The molecular formula for DHPG is C8H9NO5. Its molecular weight is 199.16 g/mol.

A: Researchers use DHPG as a pharmacological tool to selectively activate group I mGluRs in vitro and in vivo. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] By observing the effects of DHPG on neuronal activity, synaptic plasticity, and behavior, researchers can gain insights into the physiological and pathological roles of mGluR1 and mGluR5 in the nervous system.

ANone: DHPG has been used to:

ANone: Research using DHPG has significantly advanced our understanding of Group I mGluRs:

A: DHPG is a non-proteinogenic amino acid found in vancomycin and related antibiotics. [] Its biosynthesis involves a dedicated pathway in actinomycetes, requiring specific enzymes like hydroxymandelate oxidase (HmO) and a type III polyketide synthase. [, , ] This pathway utilizes malonyl-CoA as a starter unit and proceeds through intermediates like 3,5-dihydroxyphenylacetate and 3,5-dihydroxyphenylglyoxylate before ultimately forming DHPG. [, , ]

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.